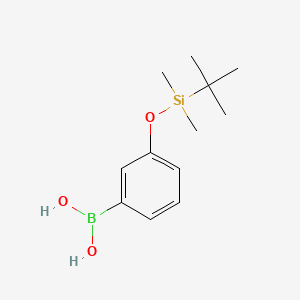

(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9,14-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQWADDNQONTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392710 | |

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261621-12-9 | |

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid, a key building block in modern medicinal chemistry. This document details the fundamental properties, spectroscopic data, and experimental protocols essential for the synthesis and characterization of this versatile compound.

Compound Identification and Physical Properties

This compound is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[1] Its silyl ether protecting group offers stability and solubility advantages in organic solvents, making it a valuable reagent in multi-step syntheses of active pharmaceutical ingredients (APIs).

| Identifier | Value |

| IUPAC Name | [3-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid |

| CAS Number | 261621-12-9[2][3] |

| Molecular Formula | C₁₂H₂₁BO₃Si[3] |

| Molecular Weight | 252.19 g/mol [2][3] |

| Appearance | White to off-white powder |

| Melting Point | 86-91 °C[2] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1cccc(c1)B(O)O[2] |

| InChI | 1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9,14-15H,1-5H3[2] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | m | 2H | Ar-H |

| ~7.2-7.3 | t | 1H | Ar-H |

| ~6.9-7.0 | d | 1H | Ar-H |

| ~0.9-1.0 | s | 9H | -C(CH₃ )₃ |

| ~0.2 | s | 6H | -Si(CH₃ )₂ |

Note: The B(OH)₂ protons are often broad and may not be observed or may be exchanged with residual water in the solvent.

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C -OSi |

| ~133 | Ar-C |

| ~129 | Ar-C |

| ~124 | Ar-C |

| ~120 | Ar-C |

| ipso-Carbon | Not typically observed |

| ~25 | -C (CH₃)₃ |

| ~18 | -C (CH₃)₃ |

| ~ -4 | -Si(C H₃)₂ |

Note: The carbon atom attached to the boron (ipso-carbon) is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (B(OH)₂) |

| ~2950-2850 | Strong | C-H stretch (alkyl) |

| ~1600, 1470 | Medium | C=C stretch (aromatic) |

| ~1360 | Strong | B-O stretch |

| ~1250 | Strong | Si-C stretch |

| ~915, 840 | Strong | Si-O-Ar stretch |

A Certificate of Analysis for a commercial sample of this compound confirms that the infrared spectrum is "Authentic," indicating it conforms to the expected structure.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 252.14 | [M]⁺ (Calculated for C₁₂H₂₁¹¹BO₃Si) |

| 195.08 | [M - C(CH₃)₃]⁺ |

| 135.05 | [M - OSi(CH₃)₂(C(CH₃)₃)]⁺ |

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of this compound.

Synthesis Protocol

This synthesis is typically achieved through a Grignard or organolithium reaction followed by quenching with a borate ester.

Materials:

-

1-Bromo-3-((tert-butyldimethylsilyl)oxy)benzene

-

Magnesium turnings or n-Butyllithium

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard/Organolithium Formation:

-

(For Grignard): To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-3-((tert-butyldimethylsilyl)oxy)benzene in anhydrous THF dropwise. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is typically stirred at room temperature or gently heated until the magnesium is consumed.

-

(For Organolithium): To a flame-dried flask under an inert atmosphere containing a solution of 1-bromo-3-((tert-butyldimethylsilyl)oxy)benzene in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the mixture at this temperature for 1-2 hours.

-

-

Borylation:

-

Cool the resulting Grignard or organolithium reagent to -78 °C.

-

Slowly add triisopropyl borate dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Technique: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Logical Relationships and Workflows

The following diagrams illustrate the molecular structure and a typical experimental workflow for the characterization of this compound.

References

- 1. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 3-(tert-Butyldimethylsilyloxy)phenylboronic acid, 96+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

A Technical Guide to the Synthesis of Silyl-Protected Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for silyl-protected phenylboronic acids. These compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the boronic acid moiety is reactive and the hydroxyl group requires temporary protection. This guide details two robust methodologies: the Grignard Reaction Pathway and the Lithiation-Borylation Pathway.

Introduction to Silyl Ethers as Protecting Groups

Silyl ethers are widely employed as protecting groups for hydroxyl functionalities due to their ease of installation, stability under a range of reaction conditions, and selective removal under mild protocols.[1] The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. Common silyl protecting groups include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). TBDMS is a frequently used protecting group, offering a good balance of stability and ease of cleavage.[2] Deprotection is typically achieved through treatment with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[2]

Core Synthesis Pathways

Two principal pathways for the synthesis of silyl-protected phenylboronic acids are the Grignard reaction and the lithiation-borylation route. Both methods begin with a suitably substituted brominated precursor, typically a bromobenzyl alcohol, which is first protected as a silyl ether.

Pathway 1: Grignard Reaction

The Grignard reaction pathway involves the formation of an organomagnesium halide (Grignard reagent) from the silyl-protected bromophenyl derivative. This nucleophilic species then reacts with a trialkyl borate, followed by hydrolysis to yield the desired boronic acid.[3][4]

Pathway 2: Lithiation-Borylation

The lithiation-borylation pathway offers an alternative to the Grignard reaction, often proceeding at lower temperatures. This method involves a lithium-halogen exchange to generate a potent organolithium nucleophile, which then reacts with a borate ester.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a representative silyl-protected phenylboronic acid, 4-((tert-butyldimethylsilyl)oxy)methyl)phenylboronic acid, via the Grignard reaction pathway.

General Experimental Workflow

Step 1: Synthesis of tert-Butyl((4-bromobenzyl)oxy)dimethylsilane

Objective: To protect the hydroxyl group of (4-bromophenyl)methanol as a TBDMS ether.

Materials:

-

(4-Bromophenyl)methanol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

To a solution of (4-bromophenyl)methanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

To this solution, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl((4-bromobenzyl)oxy)dimethylsilane as a colorless oil.

Step 2 & 3: Synthesis of 4-((tert-Butyldimethylsilyl)oxy)methyl)phenylboronic acid via Grignard Reaction

Objective: To convert the silyl-protected bromobenzyl ether to the corresponding phenylboronic acid.

Materials:

-

tert-Butyl((4-bromobenzyl)oxy)dimethylsilane

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

-

Add a solution of tert-butyl((4-bromobenzyl)oxy)dimethylsilane (1.0 eq) in anhydrous THF dropwise to the activated magnesium.

-

Maintain the reaction mixture at a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C and add triisopropyl borate (1.5 eq) dropwise.

-

Allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield 4-((tert-butyldimethylsilyl)oxy)methyl)phenylboronic acid.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of silyl-protected phenylboronic acids.

Table 1: Silyl Protection of (4-Bromophenyl)methanol

| Protecting Group | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| TBDMS | TBDMS-Cl | Imidazole | DMF | RT | 12-16 | >90 |

| TIPS | TIPS-Cl | Imidazole | DMF | RT | 12-16 | >90 |

| TBDPS | TBDPS-Cl | Imidazole | DMF | RT | 12-16 | >90 |

Table 2: Borylation of Silyl-Protected Bromobenzyl Ethers

| Pathway | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Grignard | 1. Mg, I₂2. B(OiPr)₃ | THF | Reflux, then -78 to RT | 2, then 12 | 60-80 |

| Lithiation | 1. n-BuLi2. B(OiPr)₃ | THF | -78 to RT | 1, then 12 | 65-85 |

Conclusion

The synthesis of silyl-protected phenylboronic acids is a critical process for the preparation of versatile building blocks in organic synthesis. Both the Grignard and lithiation-borylation pathways offer effective means to achieve these target molecules. The choice of pathway may depend on the specific substrate, desired reaction conditions, and available reagents. The TBDMS protecting group provides a reliable method for masking the hydroxyl functionality, allowing for the selective formation of the carbon-boron bond. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of perhalogenated silylboranes (X = Cl, I) and their application in regiodivergent alkene silaboration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06234A [pubs.rsc.org]

- 3. US10323046B2 - Method for preparing L-BPA - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a versatile organoboron compound of significant interest in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The incorporation of the tert-butyldimethylsilyl (TBS) protecting group on the phenolic oxygen enhances the compound's stability and solubility in organic solvents, facilitating its application in complex multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁BO₃Si | N/A |

| Molecular Weight | 252.19 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 91 °C (lit.) | [1] |

| Boiling Point | 330.3 ± 44.0 °C (Predicted) | N/A |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 8.11 ± 0.10 (Predicted) | N/A |

| Solubility | Soluble in methanol and most polar organic solvents. | N/A |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere. | [1] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the tert-butyl group (a singlet around 1.0 ppm), and the dimethylsilyl group (a singlet around 0.2 ppm). The aromatic protons would appear as multiplets in the range of 6.8-7.8 ppm. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the boron atom appearing at lower field. The carbons of the tert-butyl and dimethylsilyl groups would be observed in the aliphatic region of the spectrum.

-

¹¹B NMR: The ¹¹B NMR spectrum is a key characterization technique for boronic acids. For tricoordinate boronic acids, a single broad resonance is typically observed in the range of 27-33 ppm. The presence of the silyloxy group is not expected to significantly shift this value outside the typical range for arylboronic acids.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in a laboratory setting. The following sections provide representative protocols for its synthesis, purification, and use in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

A common synthetic route to this compound starts from 3-bromophenol, involving the protection of the hydroxyl group followed by a lithium-halogen exchange and subsequent borylation.

Reaction Scheme:

This compound + Ar-Br --[Pd catalyst, Base]--> 3-(Ar)-phenols (after deprotection)

Caption: A typical multi-step synthesis workflow utilizing the title compound.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. The presence of the TBS protecting group imparts enhanced stability and solubility, making it an ideal reagent for the construction of complex molecules, particularly in the field of drug discovery. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information for the effective utilization of this compound in their synthetic endeavors. As with any chemical reagent, adherence to proper safety protocols is paramount.

References

A Comprehensive Technical Guide to tert-Butyldimethylsilyl (TBS) Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to mask reactive functional groups and achieve complex molecular transformations with high selectivity. Among the myriad of options for protecting hydroxyl groups, the tert-butyldimethylsilyl (TBS or TBDMS) ether has emerged as one of the most versatile and widely utilized tools. Introduced by E. J. Corey in 1972, the TBS group offers a robust yet readily cleavable shield for alcohols, finding indispensable applications in the synthesis of natural products, pharmaceuticals, and other intricate organic molecules.[1]

This technical guide provides an in-depth exploration of TBS protecting group chemistry, covering its core properties, reaction mechanisms, and practical applications. It includes detailed experimental protocols and quantitative data to assist researchers in the strategic implementation of this powerful synthetic tool.

Core Properties and Advantages

The efficacy of the TBS group stems from the steric bulk of the tert-butyl substituent on the silicon atom.[2][3] This steric hindrance is the primary determinant of its unique stability and reactivity profile. Compared to smaller silyl ethers like trimethylsilyl (TMS), the TBS group is approximately 10,000 times more stable towards hydrolysis, allowing it to withstand a broad range of reaction conditions.[4]

Key Advantages:

-

Ease of Introduction: Forms readily with primary and secondary alcohols under mild conditions.[5]

-

Robust Stability: Stable to a wide range of non-acidic and non-fluoride reaction conditions, including many oxidizing and reducing agents, organometallic reagents, and basic hydrolysis.[5][6]

-

Selective Cleavage: Can be removed under specific and mild conditions, often with high chemoselectivity in the presence of other protecting groups.[5]

-

Enhanced Solubility: Increases the solubility of the protected molecule in organic solvents, often simplifying purification and handling.[3]

A summary of the physical and chemical properties of the common silylating agent, tert-butyldimethylsilyl chloride (TBS-Cl), is presented below.

| Property | tert-Butyldimethylsilyl Chloride (TBS-Cl) |

| Molecular Formula | C₆H₁₅ClSi |

| Molecular Weight | 150.72 g/mol [2][7] |

| Appearance | White solid[2] |

| Melting Point | 86-89 °C[2][7] |

| Boiling Point | 125 °C[7] |

Protection of Alcohols: Reagents and Mechanism

The formation of a TBS ether involves the reaction of an alcohol with a silylating agent, typically in the presence of a base.

Common Silylation Conditions:

| Reagent | Base | Solvent | Substrate Scope | Notes |

| TBS-Cl | Imidazole, DMAP | DMF | Primary and secondary alcohols.[8] | The most common and cost-effective method.[1] Imidazole activates the TBS-Cl.[1] |

| TBS-OTf | 2,6-Lutidine | DCM, CH₃CN | Primary, secondary, and tertiary alcohols.[8][9] | A much more powerful silylating agent, suitable for sterically hindered alcohols.[1][9] |

The standard mechanism for protection using TBS-Cl and imidazole involves the initial formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazolium, which then readily reacts with the alcohol.[1][4] Silicon's ability to form a pentacoordinate intermediate facilitates the transfer of the silyl group.[1][4]

Due to its significant steric bulk, TBS-Cl exhibits high selectivity for the protection of less sterically hindered alcohols. This allows for the chemoselective protection of primary alcohols in the presence of secondary and tertiary alcohols by carefully controlling the reaction conditions.[5]

Deprotection of TBS Ethers

The removal of the TBS group is a critical step and can be achieved through several distinct mechanisms, offering synthetic flexibility.

3.1 Fluoride-Mediated Deprotection This is the most common method for cleaving TBS ethers.[8] The reaction is driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond.[1][4] Tetrabutylammonium fluoride (TBAF) is the most widely used fluoride source.[1][8]

3.2 Acidic Hydrolysis TBS ethers can be cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water or an alcohol solvent) on the silicon atom.[1] A variety of acidic reagents can be employed, with milder conditions allowing for selective deprotection.

3.3 Basic Hydrolysis While TBS ethers are generally stable towards bases, cleavage can occur under forcing basic conditions, such as with excess lithium hydroxide (LiOH) at elevated temperatures.[1] This method is less common due to its harshness.

Common Deprotection Reagents:

| Method | Reagent(s) | Solvent(s) | Notes |

| Fluoride-Mediated | TBAF | THF | Most common method; basicity of fluoride can sometimes cause side reactions.[8] |

| HF-Pyridine | THF, CH₃CN | Often used when TBAF fails or causes issues. | |

| Acidic | HCl, AcOH | MeOH, THF/H₂O | Effective but can affect other acid-sensitive groups.[8][10] |

| PPTS | MeOH | Very mild conditions, useful for selective deprotection.[1] | |

| ZnBr₂, NCS | MeOH/DCM | A mild and selective method.[11] |

Relative Stability and Selective Deprotection

The stability of a silyl ether is primarily dictated by the steric bulk of the groups attached to the silicon atom. The TBS group occupies a central position in terms of stability, making it more robust than TMS and TES but more labile than the bulkier TIPS and TBDPS groups. This hierarchy allows for strategic, selective deprotection.

Quantitative Comparison of Silyl Ether Stability:

The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions.

Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers [12]

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS | 1 | 1 |

| TES | 64 | 10 - 100 |

| TBDMS (TBS) | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Table 2: Half-Lives of Silyl Ethers in Acidic Media [12]

| Silyl Ether | Half-Life (1% HCl in MeOH, 25 °C) |

| TMS | < 1 min |

| TES | 10 min |

| TBDMS (TBS) | 12 - 20 hours |

| TIPS | 300 - 700 hours |

| TBDPS | ~1200 hours |

This predictable trend in stability enables the selective deprotection of one silyl ether in the presence of another. For example, a TBS group can often be removed with mild acidic reagents like PPTS while leaving a bulkier TIPS or TBDPS group intact.[1] Similarly, aliphatic TBS ethers can be selectively cleaved in the presence of more stable aromatic TBS ethers.[4][13]

Experimental Protocols

The following sections provide detailed, representative protocols for the protection of a primary alcohol with TBS-Cl and its subsequent deprotection using TBAF.

Protocol 1: Protection of a Primary Alcohol using TBS-Cl and Imidazole

This protocol describes a standard method for the silylation of a primary alcohol.

-

Materials:

-

Primary alcohol (1.0 eq.)

-

tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 - 1.5 eq.)[5]

-

Imidazole (2.0 - 2.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Diethyl ether (or Ethyl Acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Dissolve the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add TBS-Cl (1.2 eq.) portion-wise to the stirred solution at room temperature.[5]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[5]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Wash the combined organic layers with water and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude TBS-protected alcohol.

-

Purify the product by silica gel column chromatography if necessary.

-

Protocol 2: Deprotection of a TBS Ether using TBAF

This protocol provides a standard method for the fluoride-mediated cleavage of a TBS ether.[5]

-

Materials:

-

TBS-protected alcohol (1.0 eq.)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 - 1.5 eq.)[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether (or Ethyl Acetate)

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF at room temperature under an inert atmosphere.[2]

-

Add the TBAF solution (1.1 eq.) dropwise to the stirred solution.[2][5]

-

Stir the reaction for 1-4 hours, monitoring by TLC.[2] Deprotection is usually complete within this timeframe.[5]

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution or water.[2]

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

-

Purify the product by silica gel column chromatography if necessary.

-

Conclusion

The tert-butyldimethylsilyl (TBS) group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its favorable balance of stability and reactivity, coupled with the mild conditions required for its introduction and removal, has secured its place as one of the most frequently used alcohol protecting groups. A thorough understanding of its properties, the mechanisms of its application and cleavage, and its stability relative to other silyl ethers allows researchers, scientists, and drug development professionals to design more efficient, selective, and successful synthetic routes.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. ace.as-pub.com [ace.as-pub.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: An In-depth Technical Guide

For inquiries, please contact: [Contact Information]

Abstract

Boronic acids and their derivatives have emerged as a cornerstone of modern organic synthesis, offering a remarkable versatility that has revolutionized the construction of complex molecular architectures. Their unique reactivity, coupled with their general stability and low toxicity, has positioned them as indispensable tools for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core applications of boronic acids, with a focus on key transformations such as the Suzuki-Miyaura coupling, Chan-Lam coupling, and the Petasis reaction. Detailed experimental protocols, quantitative data summaries, and mechanistic insights are presented to serve as a practical resource for the scientific community.

Introduction to Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). The boron atom in boronic acids is sp² hybridized, possessing a vacant p-orbital which imparts Lewis acidity and is central to their reactivity. This electronic feature allows them to readily engage in a variety of transformations, most notably transmetalation reactions with transition metal catalysts.

First reported in 1860, the synthetic utility of boronic acids remained largely unexplored for over a century.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, propelled boronic acids to the forefront of synthetic organic chemistry. Their stability to air and moisture, ease of handling, and the generally non-toxic nature of the boron-containing byproducts make them highly attractive reagents in both academic and industrial settings.[2]

Key Applications in Organic Synthesis

The versatility of boronic acids is showcased in a multitude of synthetic transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3] This reaction has become one of the most powerful and widely used methods for the construction of biaryl and substituted aromatic systems, which are prevalent motifs in pharmaceuticals and functional materials.[2]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative examples of the Suzuki-Miyaura coupling, highlighting the scope of aryl halides and arylboronic acids.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [5] |

| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), SPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [2] |

| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | DMF | 100 | 2 | 98 | [6] |

| 4 | 2-Bromopyridine | 3,5-Difluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 | [7] |

| 5 | 4-Bromoacetophenone | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 12 | 90 | [8] |

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

General Procedure for the Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with an Arylboronic Acid:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine (N-H) or an alcohol (O-H).[9] This reaction is a powerful alternative to traditional methods for the synthesis of aryl amines and aryl ethers, often proceeding under mild, aerobic conditions.[10]

Mechanism of the Chan-Lam Coupling:

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. However, a plausible catalytic cycle involves the formation of a copper(II)-aryl species, coordination of the heteroatom nucleophile, and subsequent reductive elimination from a transient copper(III) intermediate.[7]

Quantitative Data for Chan-Lam Coupling:

The following table presents a selection of Chan-Lam coupling reactions, demonstrating its utility with various amines and arylboronic acids.

| Entry | Amine/Alcohol | Arylboronic Acid | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 91 | [11] |

| 2 | Morpholine | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 24 | 85 | [12] |

| 3 | Imidazole | 3-Chlorophenylboronic acid | CuI (10) | K₂CO₃ | DMF | 110 | 12 | 88 | [13] |

| 4 | Phenol | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 72 | 82 | [10] |

| 5 | Benzylamine | 4-Tolylboronic acid | Cu(OAc)₂ (10) | None | MeOH | 50 | 24 | 78 | [12] |

Detailed Experimental Protocol for Chan-Lam Coupling:

General Procedure for the Copper-Catalyzed N-Arylation of an Amine with an Arylboronic Acid:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the amine (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%), and a base (e.g., pyridine, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add the solvent (e.g., CH₂Cl₂, 5 mL). The reaction is often run open to the atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

The Petasis (Borono-Mannich) Reaction: A Multicomponent Approach to Amines

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[14] This multicomponent reaction is highly valued for its atom economy and the ability to rapidly generate molecular complexity from simple starting materials.[15]

Mechanism of the Petasis Reaction:

The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl compound. The boronic acid then forms a tetracoordinate "ate" complex with the hydroxyl group of the intermediate hemiaminal, facilitating the transfer of the organic group from boron to the electrophilic carbon of the iminium ion.[9]

Quantitative Data for the Petasis Reaction:

The following table provides examples of the Petasis reaction, illustrating its scope with different amines, aldehydes, and boronic acids.

| Entry | Amine | Aldehyde | Boronic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Piperidine | Glyoxylic acid | Phenylboronic acid | EtOH | RT | 12 | 85 | [16] |

| 2 | Morpholine | Salicylaldehyde | Vinylboronic acid | Toluene | 60 | 24 | 89 | [15] |

| 3 | L-Phenylalanine methyl ester | Lactol from L-phenyl-lactic acid | 4-Methoxyphenylboronic acid | EtOH | RT | 24 | 92 | [14] |

| 4 | Dibenzylamine | Paraformaldehyde | (E)-Styrylboronic acid | CH₂Cl₂ | RT | 12 | 82 | [14] |

| 5 | Aniline | Formaldehyde | Phenylboronic acid | Toluene | 60 | 24 | 89 | [15] |

Detailed Experimental Protocol for the Petasis Reaction:

General Procedure for the Three-Component Coupling of an Amine, Aldehyde, and Boronic Acid:

-

Reaction Setup: In a suitable flask, dissolve the amine (1.0 mmol, 1.0 equiv) and the aldehyde (1.1 mmol, 1.1 equiv) in the chosen solvent (e.g., ethanol or toluene, 5 mL).

-

Addition of Boronic Acid: Add the boronic acid (1.2 mmol, 1.2 equiv) to the solution.

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time (typically 12-48 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted amine.

Boronic Acids as Protecting Groups

Beyond their role as active coupling partners, boronic acids can be derivatized to serve as robust protecting groups for diols. Conversely, certain ligands can protect the boronic acid functionality itself, enabling its tolerance to a wide range of reaction conditions.

N-Methyliminodiacetic Acid (MIDA) Boronates

N-methyliminodiacetic acid (MIDA) has emerged as a highly effective protecting group for boronic acids. MIDA boronates are air- and chromatographically stable crystalline solids.[4] The trivalent MIDA ligand chelates to the boron atom, forming a tetracoordinate species that is unreactive under many standard reaction conditions, including Suzuki-Miyaura coupling.[17] This stability allows for the synthesis of complex molecules containing a "masked" boronic acid functionality, which can be deprotected under mild basic conditions to reveal the free boronic acid for subsequent transformations.[18]

Stability and Deprotection of MIDA Boronates:

| Protecting Group | Stable To | Deprotection Conditions | Yield (%) | Reference |

| MIDA | Chromatography, air, anhydrous cross-coupling conditions (up to 80 °C) | 1 M NaOH (aq), THF, RT, 10 min | >95 | [4][17] |

| MIDA | Heck, Negishi, Sonogashira, Stille couplings | NaHCO₃ (sat. aq), MeOH, RT, 3.5 h | >95 | [18] |

| MIDA | Grignard reagents, organolithiums (at low temp) | K₃PO₄ (aq), THF, 55 °C | >90 | [19] |

Experimental Workflow for MIDA Protection and Deprotection:

Specialized Applications of Boronic Acids

The unique chemical properties of boronic acids have led to their application in diverse areas beyond traditional cross-coupling reactions.

Boronic Acids in Catalysis

Arylboronic acids, particularly those bearing electron-withdrawing groups, can function as effective Lewis acid catalysts for a variety of organic transformations, most notably the direct formation of amide bonds from carboxylic acids and amines.[20] This approach offers a green and atom-economical alternative to the use of stoichiometric coupling reagents.

Quantitative Data for Boronic Acid-Catalyzed Amidation:

| Entry | Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzoic acid | Benzylamine | 3,4,5-Trifluorophenylboronic acid (1) | Toluene | Reflux | 16 | 94-95 | [20] |

| 2 | 4-Phenylbutyric acid | 3,5-Dimethylpiperidine | 3,5-Bis(trifluoromethyl)phenylboronic acid (5) | Toluene | Reflux | 12 | ~90 | [20] |

| 3 | Phenylacetic acid | Morpholine | 2,4-Bis(trifluoromethyl)phenylboronic acid (5) | Fluorobenzene | Reflux | 24 | 64 | [20] |

| 4 | Octanoic acid | Aniline | ortho-Iodophenylboronic acid (10) | Toluene | Reflux | 18 | 85 | [20] |

Boronic Acids in Carbohydrate Sensing

Boronic acids have the remarkable ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are common structural motifs in carbohydrates.[21] This interaction has been extensively exploited in the development of sensors for the detection and quantification of saccharides, with significant implications for diagnostics, particularly in the monitoring of glucose levels. The binding event can be transduced into a measurable signal, such as a change in fluorescence or color.

Binding Affinities of Boronic Acids with Saccharides:

The following table presents the binding constants (Kₐ) for the interaction of phenylboronic acid (PBA) with various saccharides at physiological pH.

| Saccharide | Binding Constant (Kₐ, M⁻¹) at pH 7.4 | Reference |

| Fructose | 2100 | [22] |

| Galactose | 120 | [23] |

| Glucose | 36 | [24] |

| Mannose | 80 | [25] |

| Sialic Acid | 21 | [26] |

Experimental Protocol for Determining Boronic Acid-Carbohydrate Binding Affinity (Alizarin Red S Displacement Assay):

-

Preparation of Solutions: Prepare stock solutions of the boronic acid, Alizarin Red S (ARS), and the carbohydrate of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Formation of the Boronic Acid-ARS Complex: In a cuvette, mix the boronic acid and ARS solutions. The formation of the complex is typically accompanied by a color change and an increase in fluorescence intensity.

-

Titration with Carbohydrate: Titrate the boronic acid-ARS complex solution with increasing concentrations of the carbohydrate solution.

-

Spectroscopic Measurement: After each addition of the carbohydrate, record the fluorescence spectrum. The displacement of ARS by the carbohydrate will result in a decrease in fluorescence intensity.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the carbohydrate concentration. The binding constant (Kₐ) can be determined by fitting the data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).[26][27]

Conclusion

Boronic acids have firmly established themselves as a versatile and powerful class of reagents in modern organic synthesis. From their foundational role in the Nobel Prize-winning Suzuki-Miyaura coupling to their emerging applications in catalysis and chemosensing, their impact on the field is undeniable. The continuous development of new boronic acid derivatives, protecting group strategies, and novel catalytic systems promises to further expand their synthetic utility. For researchers, scientists, and professionals in drug development, a deep understanding of the chemistry of boronic acids is essential for the design and execution of efficient and innovative synthetic strategies. This guide has aimed to provide a comprehensive and practical resource to aid in this endeavor.

References

- 1. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Petasis reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 22. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ptacts.uspto.gov [ptacts.uspto.gov]

- 24. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

CAS number and registry information for (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid, a versatile organoboron compound. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and explores its utility in the development of novel therapeutics and analytical sensors.

Registry Information and Chemical Properties

This compound, with the CAS Number 261621-12-9 , is a white to off-white crystalline powder.[1] It is also known by its synonym, 3-(tert-Butyldimethylsilyloxy)benzeneboronic acid. The tert-butyldimethylsilyl (TBS) protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 261621-12-9 | [1] |

| Molecular Formula | C₁₂H₂₁BO₃Si | [1] |

| Molecular Weight | 252.19 g/mol | [1] |

| Appearance | White to pale cream powder | [1] |

| Melting Point | 86-91 °C | |

| Assay (HPLC) | ≥88.0% | [1] |

| InChI Key | RDQWADDNQONTLB-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OC1=CC=CC(=C1)B(O)O | [1] |

Spectral Data

Table 2: Spectral Data Summary

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Conforms to structure[1] |

| ¹³C NMR | Data not explicitly found for this specific compound in the provided search results. General shifts for similar structures suggest aromatic carbons between 115-160 ppm, and TBS methyl carbons around -4 ppm and 25 ppm, with the quaternary carbon around 18 ppm. |

| Mass Spectrometry | Data not explicitly found for this specific compound in the provided search results. The expected molecular ion peak [M]+ would be at m/z 252.19. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate.[2] The following is a generalized procedure based on the synthesis of similar compounds, starting from 3-bromophenol.

Workflow for the Synthesis of this compound

Caption: Synthesis of the target compound from 3-bromophenol.

Detailed Methodology:

-

Protection of the hydroxyl group: To a solution of 3-bromophenol in an aprotic solvent such as dimethylformamide (DMF), add imidazole followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBSCl). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product, (3-bromophenoxy)(tert-butyl)dimethylsilane, is then isolated by extraction and purified.

-

Lithium-Halogen Exchange and Borylation: The protected 3-bromophenol is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). n-Butyllithium is added dropwise to perform a lithium-halogen exchange. Following this, a trialkyl borate, such as triisopropyl borate, is added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.

-

Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl). The desired product, this compound, is then extracted with an organic solvent and purified, often by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3]

Generalized Workflow for Suzuki-Miyaura Coupling

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound, the desired aryl halide (bromide or iodide are typically more reactive than chloride), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like toluene and an aqueous solution of the base.

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.

Applications in Drug Development and Research

Boronic acids are a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[2] Their ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and enzymes.

Role in Targeted Cancer Therapy

Phenylboronic acid (PBA) and its derivatives are being explored for their potential in targeted cancer therapy.[4] Sialic acids, which are often overexpressed on the surface of cancer cells, contain diol functionalities that can be targeted by boronic acids. This interaction can be exploited for the targeted delivery of therapeutic agents to tumor cells.

Application as Fluorescent Sensors

The interaction between boronic acids and diols can also be harnessed for the development of fluorescent sensors. For instance, derivatives of phenylboronic acid have been utilized to create sensors for the detection of biologically important catechols like dopamine. The binding of the diol-containing analyte to the boronic acid can induce a change in the fluorescence properties of a linked fluorophore, allowing for quantification.

Mechanism of Dopamine Detection using a Boronic Acid-Based Fluorescent Sensor

Caption: Principle of a fluorescent sensor for dopamine.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Its versatile reactivity and potential for biological targeting underscore its importance as a valuable chemical tool. Further research into its specific applications is ongoing and promises to yield new innovations in medicine and materials science.

References

- 1. 3-(tert-Butyldimethylsiloxy)benzeneboronic acid, tech. 90% 5 g | Buy Online [thermofisher.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Boronic Acids in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have emerged as indispensable tools in modern organic chemistry and drug development.[1] Initially recognized for their pivotal role in palladium-catalyzed cross-coupling reactions, their application has expanded significantly, revealing their capacity to act as potent and versatile catalysts in their own right.[2][3] This technical guide provides a comprehensive overview of the core mechanisms of action through which boronic acids exert their catalytic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

The catalytic prowess of boronic acids stems from the unique electronic properties of the boron atom. Its vacant p-orbital confers Lewis acidity, allowing it to interact with and activate a variety of functional groups.[4] This interaction can manifest in several distinct catalytic modes.

Lewis Acid Catalysis

The most fundamental catalytic role of boronic acids is as Lewis acids. By accepting a pair of electrons from a Lewis basic substrate, typically containing oxygen or nitrogen atoms, the boronic acid can enhance the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This mode of activation is central to a wide range of transformations, including acylations, alkylations, and carbonyl condensations.[2][5]

A prime example is the boronic acid-catalyzed amidation of carboxylic acids and amines. The boronic acid activates the carboxylic acid by forming a reactive acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.[6][7] The catalytic cycle is then regenerated by the elimination of water.

Catalytic Cycle of Boronic Acid-Catalyzed Amidation

Caption: Catalytic cycle of boronic acid-catalyzed amide bond formation.

Brønsted Acid-Assisted Lewis Acid Catalysis

In some instances, boronic acids can act in concert with a Brønsted acid. This dual activation mode can be particularly effective in reactions involving alcohols. The boronic acid can activate the alcohol as a Lewis acid, while a Brønsted acid protonates the hydroxyl group, facilitating its departure as a water molecule and promoting the formation of a carbocation intermediate.

Covalent Catalysis and Transition State Stabilization

Boronic acids can form reversible covalent bonds with substrates containing diol or other bidentate functionalities. This interaction can serve to pre-organize the substrate in a conformation that is favorable for a subsequent reaction, effectively lowering the activation energy.

Furthermore, the tetrahedral boronate species formed upon nucleophilic attack on the boron atom can act as a transition state analog for various enzymatic and chemical reactions.[8] This mimicry allows boronic acids to bind tightly to the active sites of enzymes, leading to potent inhibition. This principle is the basis for the therapeutic action of several boronic acid-containing drugs.[9]

Role in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

While not a catalyst in the strictest sense in this context, the role of boronic acids as the organoboron partner in the Suzuki-Miyaura reaction is arguably their most famous application.[10] In this reaction, a palladium catalyst facilitates the coupling of a boronic acid with an organic halide or triflate. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The boronic acid, upon activation with a base, transfers its organic group to the palladium center during the transmetalation step.[11]

Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Boronic Acid Catalysis

The efficiency of boronic acid catalysis is highly dependent on the specific reaction, catalyst structure, and reaction conditions. The following tables summarize representative quantitative data for key catalytic applications.

Table 1: Performance of Boronic Acid Catalysts in Amide Bond Formation[6][12]

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3,4,5-Trifluorophenylboronic acid | 1 | Toluene | 111 | 16 | 94-95 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene | 111 | 12 | ~90 |

| 2-Chlorophenylboronic acid | 10 | Toluene | 110 | 18 | 79 |

| Phenylboronic acid | 10 | Toluene | 110 | 18 | <10 |

Table 2: Optimization of Suzuki-Miyaura Coupling Reaction Conditions[13][14]

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 85 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd₂(dba)₃/PCy₃ (1.5) | K₃PO₄ | Dioxane | 80 | 12 | 92 |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | DMF | 90 | 6 | 88 |

Table 3: Boronic Acid-Catalyzed Glycosylation[1][15]

| Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (α:β) |

| Per-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-D-glucopyranoside | Phenylboronic acid (20) | CH₂Cl₂ | 25 | 24 | 75 | 1:5 |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 3,5-Bis(trifluoromethyl)phenylboronic acid (10) | Toluene | 0 | 2 | 88 | >20:1 |

| Glycosyl Fluoride | Silyl Ether Acceptor | BF₃·OEt₂ (10) | CH₂Cl₂ | 25 | 0.5 | 93 | - |

Table 4: Inhibition of Serine Proteases by Boronic Acids[3][16]

| Enzyme | Inhibitor | Kᵢ (nM) | IC₅₀ (nM) |

| Prostate-Specific Antigen (PSA) | Z-SSKYL-boroNle | 18,490 | - |

| Chymotrypsin | Benzeneboronic acid | 196,000 | - |

| KPC-2 β-lactamase | RPX7009 | - | 36 |

| AmpC β-lactamase | Compound 10a | 140 | - |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and study of boronic acid catalysis.

Protocol 1: General Procedure for Boronic Acid-Catalyzed Amidation

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and the arylboronic acid catalyst (1-10 mol%).

-

Solvent Addition: Add a suitable solvent (e.g., toluene, fluorobenzene) to achieve a concentration of approximately 0.1-0.5 M.

-

Dehydration: If not using a Dean-Stark apparatus for azeotropic removal of water, add activated molecular sieves (3Å or 4Å, ~200 mg/mmol of carboxylic acid).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. If molecular sieves were used, filter the reaction mixture. The filtrate is then washed with an acidic solution (e.g., 1 M HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and the boronic acid catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 mmol) to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with a small amount of water) to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 3: Workflow for Investigating the Mechanism of a Boronic Acid-Catalyzed Reaction

Workflow for Elucidating a Catalytic Mechanism

Caption: General experimental workflow for elucidating the mechanism of a catalyzed reaction.

Boronic Acids in Drug Development: The Case of Bortezomib

The ability of boronic acids to act as transition state analogs and form reversible covalent bonds with active site serine and threonine residues has been exploited in the design of potent enzyme inhibitors. A landmark example is bortezomib (Velcade®), a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome, a key component of the cellular machinery for protein degradation.

By inhibiting the proteasome, bortezomib disrupts the degradation of proteins that regulate cell growth and apoptosis, leading to the accumulation of pro-apoptotic factors and cell cycle arrest.[11] A critical signaling pathway affected by bortezomib is the NF-κB pathway. In many cancers, NF-κB is constitutively active, promoting cell survival and proliferation. Bortezomib prevents the degradation of IκB, an inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

References

- 1. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting NF-κB Signaling for Multiple Myeloma | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acid-Catalyzed Regioselective Koenigs-Knorr-Type Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uvaauas.figshare.com [uvaauas.figshare.com]

- 11. The Origins of Enzyme Catalysis: Experimental Findings for C-H Activation, New Models and Their Relevance to Prevailing Theoretical Constructs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic Acid: A Technical Guide for Researchers

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a versatile organoboron compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the bulky tert-butyldimethylsilyl (TBS) protecting group on the phenolic oxygen offers enhanced stability and solubility in organic solvents compared to its unprotected counterpart, 3-hydroxyphenylboronic acid. This attribute makes it a valuable reagent for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of the commercial suppliers of this reagent, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and a visual representation of the reaction's catalytic cycle.

Commercial Availability: A Comparative Overview

A variety of chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. Researchers should consider these factors based on the scale and specific requirements of their intended application. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | 3-(tert-Butyldimethylsilyloxy)phenylboronic acid, 96+% | 306935-41-1 | ≥96% | 1 g, 5 g |

| TCI Chemicals | 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid | 261621-12-9 | >97.0% (by titration) | 1 g, 5 g, 25 g |

| Chem-Impex International | 3-(tert-Butyldimethylsilyloxy)phenylboronic acid | 261621-12-9 | 97-105% (by titration) | Currently Unavailable |

| Ambeed | This compound | 261621-12-9 | 97% | 1 g, 5 g, 10 g, 25 g, 50 g, 100 g |

Note: Pricing information is subject to change and should be verified on the respective supplier websites. The CAS number 306935-41-1 appears to be more specific to the product from Thermo Scientific, while 261621-12-9 is more commonly listed by other suppliers.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing this compound. This procedure is adapted from established methodologies and should be performed by trained professionals in a controlled laboratory setting.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide or iodide (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL). Stir the mixture for 5-10 minutes. Then, add the palladium catalyst (0.02 mmol).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Diagram:

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and broad functional group tolerance. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to advanced materials.[1][2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[4] This guide provides a comprehensive overview of the fundamental principles of the Suzuki-Miyaura reaction, including its mechanism, key components, and practical considerations for its application in research and development.

Core Principles: The Catalytic Cycle